molecular formula C19H21FN2O4S B2395399 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 922036-50-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2395399
CAS No.: 922036-50-8
M. Wt: 392.45
InChI Key: BNTYAWWPUZYIBF-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound consists of multiple functional groups, including a sulfonamide, phenoxy, and isoquinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Starting with 3,4-dihydroisoquinoline, the compound is subjected to sulfonylation using an appropriate sulfonyl chloride in the presence of a base, forming the sulfonamide intermediate.

  • Step 2: : The sulfonamide intermediate is then reacted with 2-bromoethylamine under basic conditions to introduce the ethylamine linkage.

  • Step 3: : Finally, the phenoxyacetamide is formed by reacting the ethylamine derivative with 4-fluorophenoxyacetic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial synthesis would likely involve a similar route but on a larger scale with optimizations for yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesizers could be employed to enhance scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the isoquinoline moiety.

  • Reduction: : Potential reduction of the sulfonyl group to a sulfide.

  • Substitution: : Nucleophilic substitution reactions at the fluorophenoxy group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Sodium hydride (NaH) or other strong bases in appropriate solvents.

Major Products

  • Oxidation Products: : Isoquinoline N-oxide derivatives.

  • Reduction Products: : Sulfide analogs of the parent compound.

  • Substitution Products: : Phenolic derivatives and substituted acetamides.

Scientific Research Applications

Chemistry

Used in the synthesis of complex organic molecules, serving as intermediates in multi-step organic synthesis protocols.

Biology

Potential inhibitor for enzymes or receptors due to its sulfonamide group, which is known for its bioactivity.

Medicine

Could be a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

Industry

Might serve as a precursor or building block in the manufacture of agrochemicals, dyes, or other industrially relevant materials.

Mechanism of Action

Molecular Targets

  • Enzymes: : May inhibit sulfonamide-sensitive enzymes by mimicking the natural substrates or binding to the active sites.

  • Receptors: : Potential to interact with specific receptors, possibly modulating signal transduction pathways.

Pathways

  • Inhibition of Enzyme Activity: : Binding to active sites or allosteric sites, leading to decreased enzyme activity.

  • Modulation of Receptor Function: : Binding to receptors, altering the normal physiological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-2-(4-fluorophenoxy)acetamide: : Similar backbone but with a dimethylamino group instead of the isoquinoline.

  • N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide: : Variation in the isoquinoline moiety.

Uniqueness

  • The combination of the isoquinoline and sulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is unique, offering distinct chemical properties and potentially novel biological activities compared to its analogs.

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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-17-5-7-18(8-6-17)26-14-19(23)21-10-12-27(24,25)22-11-9-15-3-1-2-4-16(15)13-22/h1-8H,9-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTYAWWPUZYIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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